![molecular formula C12H15N B2897772 3-Phenyl-2-azabicyclo[2.2.1]heptane CAS No. 1779859-12-9](/img/structure/B2897772.png)
3-Phenyl-2-azabicyclo[2.2.1]heptane
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Overview
Description
3-Phenyl-2-azabicyclo[2.2.1]heptane is a nitrogen-containing heterocycle . It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Synthesis Analysis
The synthesis of 3-Phenyl-2-azabicyclo[2.2.1]heptane involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-azabicyclo[2.2.1]heptane is characterized by a nitrogen-containing heterocycle . It is a bicyclic compound, with the nitrogen atom contributing to one of the rings .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 3-Phenyl-2-azabicyclo[2.2.1]heptane is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .Scientific Research Applications
Photochemical Synthesis Applications
The rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals through intramolecular [2+2]-photochemical cyclization demonstrates their potential as attractive building blocks for drug discovery. This method highlights the compound's versatility in creating structurally complex and biologically significant molecules (Denisenko et al., 2017).
Aromatase Inhibitory Activity
Compounds synthesized from 3-azabicyclo derivatives, specifically 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its variants, have shown significant in vitro inhibition of human placental aromatase. This enzyme is crucial in the conversion of androgens to estrogens, making these compounds potentially valuable in the treatment of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Asymmetric Synthesis for Amino Acid Derivatives
The Aza-Diels-Alder reactions in aqueous solution for derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, facilitated by chiral iminium ions, showcase the compound's role in asymmetric synthesis. This process results in yields and diastereoselectivities that contribute to the field of chiral amino acid derivatives, which are essential for medicinal chemistry and drug design (Waldmann & Braun, 1991).
Safety and Hazards
The safety data sheet for a similar compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of 2-azabicyclo[221]heptane, which has been studied for its potential as a high-energy density compound (HEDC) . The presence of an aza nitrogen atom and nitro substituent in these derivatives is thought to contribute to their properties .
Biochemical Pathways
The compound’s structure suggests it may be involved in reactions catalyzed by palladium, leading to the synthesis of oxygenated 2-azabicyclo[221]heptanes . These reactions proceed efficiently with a broad array of substrates .
Result of Action
Its structural similarity to other 2-azabicyclo[221]heptane derivatives suggests it may have similar properties .
properties
IUPAC Name |
3-phenyl-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)12-10-6-7-11(8-10)13-12/h1-5,10-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJJXVRWOYCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-azabicyclo[2.2.1]heptane |
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